molecular formula C9H14N2O2 B11813547 1-Pentyl-1H-pyrazole-4-carboxylic acid

1-Pentyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B11813547
M. Wt: 182.22 g/mol
InChI Key: BQZSZAQDQVQHNG-UHFFFAOYSA-N
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Description

1-Pentyl-1H-pyrazole-4-carboxylic acid is a chemical compound belonging to the class of pyrazole carboxylates. Pyrazole cores are prominent in medicinal and agricultural chemistry research due to their wide spectrum of biological activities . As a bifunctional molecule featuring both a carboxylic acid group and a pyrazole ring, it serves as a versatile building block (synthon) in organic synthesis and drug discovery efforts . Researchers utilize this scaffold to create novel molecules for various applications. Compounds with this structure have been investigated as key intermediates in the synthesis of agrochemicals, such as fungicides and herbicides . In pharmaceutical research, analogous pyrazole-4-carboxylic acid structures have been explored as potent inhibitors of metalloproteases, including the meprin family of enzymes, which are emerging targets in diseases like cancer, fibrosis, and Alzheimer's . Furthermore, pyrazole-4-carboxylate derivatives have demonstrated significant in vitro antimicrobial activity against various human pathogenic bacteria and plant pathogenic fungi, highlighting their potential in antimicrobial development . The pentyl chain at the 1-position of the pyrazole ring may influence the compound's lipophilicity and biomolecular interactions. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

1-pentylpyrazole-4-carboxylic acid

InChI

InChI=1S/C9H14N2O2/c1-2-3-4-5-11-7-8(6-10-11)9(12)13/h6-7H,2-5H2,1H3,(H,12,13)

InChI Key

BQZSZAQDQVQHNG-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(C=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentyl-1H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclocondensation of enaminodiketones with hydrazine derivatives. For instance, the reaction of unsymmetrical enaminodiketones with tert-butylhydrazine hydrochloride or carboxymethylhydrazine under controlled conditions yields the desired pyrazole derivatives . Another method includes the oxidation of 4-methylpyrazole using potassium permanganate, although this method is less favored due to the high cost and difficulty in obtaining the starting materials .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted organic synthesis (MAOS) has been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions: 1-Pentyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .

Scientific Research Applications

1-Pentyl-1H-pyrazole-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 1-Pentyl-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, pyrazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 1-pentyl-1H-pyrazole-4-carboxylic acid and related pyrazole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
This compound* 1-pentyl, 4-COOH C₉H₁₄N₂O₂ 186.22 (calculated) Carboxylic acid, pyrazole High lipophilicity; low water solubility due to aliphatic chain
1-Methyl-1H-pyrazole-4-carboxylic acid 1-methyl, 4-COOH C₅H₆N₂O₂ 126.11 Carboxylic acid, pyrazole Moderate solubility in polar solvents; used in coordination chemistry
1-Phenyl-1H-pyrazole-4-carboxylic acid 1-phenyl, 4-COOH C₁₀H₈N₂O₂ 188.18 Carboxylic acid, pyrazole Aromatic π-π interactions; higher rigidity than aliphatic analogs
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde 1-benzoyl, 3-phenyl, 4-CHO C₁₈H₁₃N₃O₂ 303.31 Aldehyde, benzoyl, pyrazole Antioxidant/anti-inflammatory activity; electron-donating groups enhance activity
4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic acid 1,3-dibenzoic acid, 4-CHO C₁₈H₁₂N₂O₅ 336.30 Aldehyde, carboxylic acid Antimicrobial (MIC: 1.56 µg/mL vs. A. baumannii); synergistic effects with Cl
1-[(4-Chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid 4-chloro-pyrazole, 4-COOH C₈H₇ClN₄O₂ 226.62 Carboxylic acid, chloro-pyrazole Enhanced electronic effects from Cl; potential for halogen bonding

*Calculated data for 1-pentyl derivative based on structural analogs.

Key Observations:
  • Substituent Effects: Aliphatic vs. Functional Groups: Carboxylic acid derivatives (e.g., 1-pentyl, 1-methyl) enable salt formation for improved stability, while aldehydes () are reactive intermediates for further derivatization.
  • Biological Activity :
    • Antioxidant/anti-inflammatory activity is prominent in benzoyl-phenyl-carbaldehyde derivatives (), whereas carboxylic acid analogs may target ion channels or enzymes via H-bonding .
    • Chloro-substituted pyrazoles () exhibit enhanced antimicrobial potency due to electron-withdrawing effects and halogen bonding .

Biological Activity

1-Pentyl-1H-pyrazole-4-carboxylic acid (PPCA) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is structurally related to other pyrazole derivatives known for various pharmacological effects, including antifungal and anticancer properties. Understanding the biological activity of PPCA is crucial for its potential applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C10_{10}H12_{12}N2_{2}O2_{2}
  • Molecular Weight : 188.22 g/mol
  • IUPAC Name : this compound

PPCA's biological activity is believed to stem from its interaction with various biomolecules, including enzymes and receptors. The specific mechanism is not fully elucidated, but it may involve modulation of signaling pathways related to inflammation and cell proliferation.

Antifungal Activity

Recent studies have highlighted the antifungal properties of PPCA. It has been tested against several pathogenic fungi, demonstrating significant inhibitory effects. For instance, in a comparative study, PPCA exhibited lower EC50_{50} values against common phytopathogenic fungi compared to established fungicides like boscalid.

CompoundFungi TestedEC50_{50} (µg/mL)
PPCAColletotrichum orbiculare5.50
Rhizoctonia solani14.40
Phytophthora infestans75.54
BoscalidColletotrichum orbiculare10.00
Rhizoctonia solani30.00

These results indicate that PPCA could be a promising candidate for developing new antifungal agents.

Anticancer Potential

The anticancer activity of PPCA has also been explored in vitro. Studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways, which are crucial for programmed cell death.

Case Studies

Case Study 1: Antifungal Activity
In a laboratory setting, PPCA was tested against multiple strains of Fusarium and Botrytis. The compound demonstrated a broad spectrum of activity, significantly inhibiting fungal growth at concentrations lower than those required for traditional antifungals.

Case Study 2: Cancer Cell Line Studies
In vitro studies using human breast cancer cell lines revealed that treatment with PPCA resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment with PPCA.

Q & A

Q. What are the optimal synthetic routes for 1-Pentyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters or analogous precursors. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis . For 1-pentyl derivatives, substituting phenylhydrazine with pentylhydrazine and optimizing reaction time (e.g., 6–12 hours at reflux) may improve yields. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalysts : Acidic or basic conditions (e.g., HCl or KOH) influence cyclization efficiency.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) ensures purity .

Q. How can spectroscopic techniques (NMR, IR) be employed to characterize this compound?

  • 1H/13C NMR : The pentyl chain’s protons (δ 0.8–1.6 ppm) and pyrazole ring protons (δ 7.5–8.5 ppm) are diagnostic. Carboxylic acid protons (δ 10–12 ppm) may appear broad in DMSO-d6 .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (O–H stretch of COOH) confirm functionality.
  • Contradictions : Absence of spectral data for analogs (e.g., 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid) necessitates cross-validation with computational methods (DFT) to predict spectra .

Q. What purification strategies are effective for isolating this compound?

  • Recrystallization : Use ethanol/water (7:3) to exploit solubility differences.
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves polar impurities.
  • Acid-Base Extraction : Adjust pH to 2–3 (using HCl) to precipitate the carboxylic acid .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • SHELX Suite : Use SHELXL for refinement against high-resolution data. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid’s structure was determined via single-crystal X-ray diffraction (R factor = 0.043) .
  • Key Parameters :
    • Twinned Data : SHELXL handles twinning via HKLF5 format .
    • Hydrogen Bonding : Analyze O–H···N interactions (2.6–2.8 Å) to confirm tautomeric forms .

Q. What computational methods (e.g., DFT, molecular docking) predict biological activity and reactivity?

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization .
  • Molecular Docking : Dock into COX-2 or EGFR kinase domains (PDB: 1PXX) to assess anti-inflammatory/anticancer potential. Compare with analogs like 1-(4-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, which shows enzyme inhibition .

Q. How do structural modifications (e.g., substituent effects) influence physicochemical properties?

SubstituentImpact on PropertiesExample Compound
Pentyl chain ↑ Lipophilicity (logP ~2.5), enhancing membrane permeabilityThis compound (target)
Fluoro/Chloro ↑ Metabolic stability via steric and electronic effects1-(4-Chloro-2-fluorophenyl)-5-methyl analog
Methyl group Stabilizes pyrazole ring conformation (torsion angles <5°)5-Methyl-1-phenyl derivative

Q. What strategies address contradictions in reported biological activity data for pyrazole-carboxylic acids?

  • Dose-Response Studies : Validate IC50 values across multiple assays (e.g., MTT for cytotoxicity, ELISA for enzyme inhibition).
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may skew results.
  • Structural Analog Comparison : Compare with 1-ethyl-4-nitro derivatives, which show variable antibacterial activity due to nitro group redox sensitivity .

Q. How can this compound be applied in material science or coordination chemistry?

  • Coordination Polymers : React with transition metals (e.g., Cu²⁺ or Zn²⁺) to form MOFs. Carboxylate groups act as bridging ligands (bond lengths ~1.95–2.10 Å) .
  • Polymer Modification : Incorporate into polyesters via condensation polymerization to enhance thermal stability (Tg >150°C) .

Q. Methodological Notes

  • Data Sources : Prioritize crystallographic data (Acta Crystallographica) and peer-reviewed syntheses .
  • Software : Use Gaussian 09 for DFT, PyMOL for docking, and Olex2 with SHELXL for crystallography .

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